2-Amino-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride

Overview

Description

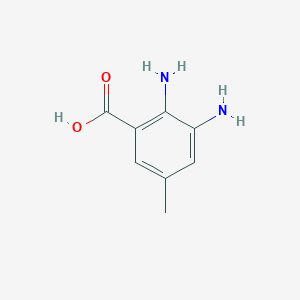

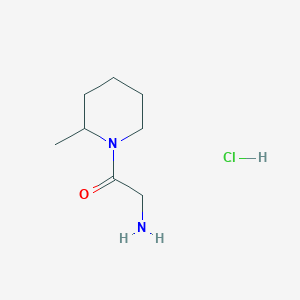

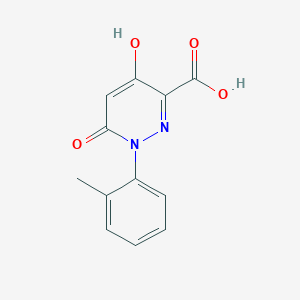

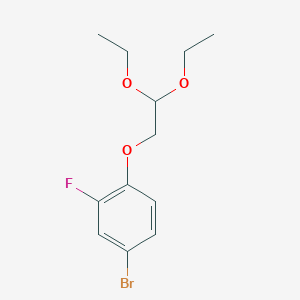

2-Amino-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride (AMPEH) is a synthetic compound that has been used in scientific research for a variety of applications. It is a white crystalline solid with a molecular weight of 224.7 g/mol and a melting point of 142-144°C. AMPEH is a derivative of the amino acid L-alanine and is an important intermediate in the synthesis of many biologically active compounds. AMPEH has been used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Metabolic Pathways and Drug Conjugation

Research into drug metabolism and conjugation processes, such as glucuronidation, is vital for understanding how drugs and compounds are processed in the body. Studies like those by Dutton (1978), explore the developmental aspects of drug conjugation, emphasizing the importance of Phase 2 reactions, which include conjugation reactions that enhance the excretion of drugs and their metabolites. This research area is crucial for developing drugs with optimized pharmacokinetic profiles Dutton, G. (1978).

Ethnobotanical and Phytochemical Studies

Investigations into the ethnobotanical properties of plants, like the study on Ehretia laevis by Thakre Rushikesh et al. (2016), provide insights into the medicinal and therapeutic potential of compounds derived from natural sources. These studies often identify active compounds that have specific biological activities, which can inspire the synthesis and development of new drugs Thakre Rushikesh, B. Shyam, C. Bharat, Khobragade Pramod, H. Ravindra (2016).

Chemical Rearrangements and Synthesis

The study of chemical rearrangements, such as the rearrangement of beta-amino alcohols via aziridinium intermediates reviewed by Métro et al. (2010), is fundamental in synthetic chemistry. Understanding these processes can lead to the development of new synthetic routes for complex molecules, potentially including pharmaceuticals Métro, T., Duthion, B., Domingo Gomez Pardo, J. Cossy (2010).

Flavor Chemistry in Foods

The production and degradation of branched aldehydes from amino acids, as discussed by Smit et al. (2009), highlight the intersection of food science and chemistry. Understanding these pathways is essential for controlling the flavor profiles of food products, which has implications for food technology and the development of flavor-enhancing compounds Smit, B., Engels, W., Smit, G. (2009).

Analytical Method Development

The development of sensitive and specific analytical methods for drug quantification, like the high-performance thin-layer chromatography (HPTLC) assay method for linagliptin developed by Rode and Tajne (2021), is critical for drug analysis and quality control. Such research ensures the efficacy and safety of pharmaceuticals through precise dosage determination Rode, V., Tajne, M. (2021).

properties

IUPAC Name |

2-amino-1-(2-methylpiperidin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-7-4-2-3-5-10(7)8(11)6-9;/h7H,2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPIHEAGGWXAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride | |

CAS RN |

1220036-47-4 | |

| Record name | Ethanone, 2-amino-1-(2-methyl-1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1441735.png)

![[2-(4-Fluorophenoxymethyl)phenyl]boronic acid](/img/structure/B1441741.png)

![Spiro[2.5]octane-5,7-dione](/img/structure/B1441743.png)